Fenthion oxon sulfone (CAS 14086-35-2) is the fully oxidized, terminal metabolite of the organophosphate insecticide fenthion, featuring both a phosphate (P=O) and a sulfone (S=O2) moiety. In commercial and regulatory procurement, it is primarily sourced as a high-purity analytical standard and toxicological reference material. Because fenthion rapidly undergoes biotransformation and environmental photodegradation into more potent cholinesterase inhibitors, regulatory frameworks require the quantification of fenthion oxon sulfone to accurately assess total pesticide residue levels and biological hazards [1]. Its distinct polarity, mass spectrometric fragmentation profile, and elevated electrophilicity make it an indispensable baseline material for food safety workflows, environmental monitoring, and neurotoxicity assays [2].
Generic substitution of fenthion oxon sulfone with the parent fenthion or intermediate metabolites (such as fenthion sulfoxide) completely invalidates quantitative analytical and toxicological workflows. From a mass spectrometry perspective, fenthion oxon sulfone exhibits unique precursor ions and fragmentation pathways that do not overlap with the parent compound, meaning substitute materials cannot be used to calibrate multiple reaction monitoring (MRM) assays [2]. Furthermore, because the oxon sulfone derivative is significantly more potent as an acetylcholinesterase (AChE) inhibitor, using the parent compound as a toxicological proxy will drastically underestimate the acute hazard profile of environmental or agricultural samples [1]. To comply with stringent regulatory guidelines for total fenthion residue calculation, laboratories must procure the exact fenthion oxon sulfone standard for matrix-matched calibration.
In ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows, fenthion oxon sulfone requires specific MRM transitions for accurate quantification. It utilizes a protonated precursor ion [M+H]+ at m/z 295.0, yielding primary product ions at m/z 217.1 and 104.2. In contrast, the parent fenthion utilizes a precursor at m/z 279.1. This distinct mass-to-charge difference ensures no signal cross-talk occurs during multiplexed pesticide screening [1].
| Evidence Dimension | MRM Precursor and Product Ions (m/z) |
| Target Compound Data | Precursor m/z 295.0; Product m/z 217.1, 104.2 |
| Comparator Or Baseline | Fenthion (Precursor m/z 279.1) |
| Quantified Difference | +16 Da shift in precursor ion with completely distinct fragmentation pattern |
| Conditions | Positive electrospray ionization (ESI+) UHPLC-MS/MS |
Essential for configuring mass spectrometers to accurately identify and quantify the terminal metabolite without interference from the parent compound.
The metabolic oxidation of fenthion to fenthion oxon sulfone drastically increases its biological toxicity due to enhanced electrophilicity of the phosphorus atom, which facilitates irreversible acetylcholinesterase inhibition. In vivo acute oral toxicity models demonstrate that fenthion oxon sulfone has an LD50 of 50 mg/kg, making it approximately 4.4 times more toxic than the parent fenthion (LD50: 220 mg/kg) [1].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 50 mg/kg |
| Comparator Or Baseline | Fenthion (220 mg/kg) |
| Quantified Difference | 4.4-fold increase in acute oral toxicity |
| Conditions | Male rat oral administration model |
Proves that toxicological risk assessments must specifically procure and test the oxon sulfone metabolite, as relying on the parent compound severely underestimates neurotoxic hazards.
During QuEChERS-based extraction and LC-MS/MS analysis, fenthion oxon sulfone is subject to significant matrix-induced signal suppression. Because its polarity and elution profile differ from fenthion and other intermediate metabolites, the matrix effect is highly specific to the oxon sulfone form. Consequently, accurate quantification within the 70-120% recovery range required by DG SANTE guidelines mandates the use of fenthion oxon sulfone for matrix-matched calibration, rather than relying on a generalized fenthion standard[1].
| Evidence Dimension | Analytical Recovery and Matrix Suppression |
| Target Compound Data | Requires exact matrix-matched calibration to achieve 89.1–118.2% recovery |
| Comparator Or Baseline | Fenthion (Different polarity and distinct matrix suppression profile) |
| Quantified Difference | Non-interchangeable signal suppression behavior |
| Conditions | QuEChERS extraction from complex matrices (e.g., brown rice, chili pepper, orange) |
Forces analytical laboratories to procure the exact standard to compensate for matrix effects and meet strict regulatory compliance thresholds.
Procured as a critical reference standard in QuEChERS LC-MS/MS workflows to quantify total fenthion residues in agricultural commodities. Regulatory bodies require the measurement of fenthion oxon sulfone to comply with Maximum Residue Limits (MRLs) definitions [1].
Utilized in in vitro and in vivo toxicological studies to model the true neurotoxic impact of organophosphate exposure, as it represents the highly potent, terminal AChE-inhibiting metabolite [1].
Applied in environmental monitoring to track the degradation of fenthion in soil and water, particularly to confirm the pathways of sunlight-induced photolysis and oxidative biotransformation [2].
Acute Toxic